molecular formula C25H29Cl3N8O3 B609313 MPT0L145 CAS No. 2070837-24-8

MPT0L145

货号: B609313
CAS 编号: 2070837-24-8
分子量: 595.91
InChI 键: XXXJOFNWFFKBRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MPT0L145 is a first-in-class PIK3C3/FGFR inhibitor.

科学研究应用

Efficacy in Cancer Models

MPT0L145 has demonstrated significant anti-cancer activity across multiple studies involving various cancer types:

  • Glioblastoma Multiforme : In studies combining this compound with abemaciclib, it was found that the compound sensitizes glioblastoma cells to treatment by blocking autophagy and promoting reactive oxygen species (ROS) production and DNA damage .
  • Bladder Cancer : this compound has been identified as a potent FGFR inhibitor with notable efficacy against bladder cancer cells expressing FGFR3-TACC3 fusion proteins. In xenograft models, it exhibited comparable antitumor activity to cisplatin while demonstrating better safety profiles .
  • Non-Small Cell Lung Cancer : The compound synergistically enhances the anticancer effects of gefitinib and gemcitabine in non-small cell lung cancer cell lines. This combination therapy leads to increased ROS production and cytoplasmic vacuolization, contributing to enhanced therapeutic outcomes .

Case Study 1: Glioblastoma Multiforme

A study focused on the combination of this compound with abemaciclib showed that this pairing significantly reduced cell proliferation in glioblastoma multiforme cells. The results indicated that this compound not only inhibited autophagy but also induced DNA damage through ROS generation, highlighting its potential as a therapeutic agent for aggressive brain tumors .

Case Study 2: Bladder Cancer

In a preclinical model using bladder cancer cell lines, this compound was shown to effectively inhibit FGFR signaling pathways. The compound led to G0/G1 cell cycle arrest and decreased levels of cyclin E, demonstrating its capacity to disrupt cancer cell proliferation. Furthermore, it provided a promising alternative for patients resistant to conventional therapies like cisplatin .

Case Study 3: Non-Small Cell Lung Cancer

Research indicated that this compound could enhance the effectiveness of existing treatments for non-small cell lung cancer by increasing the sensitivity of cancer cells to gefitinib and gemcitabine. The study revealed that the combination therapy resulted in significant reductions in cell viability compared to single-agent treatments .

Summary Table of Applications

Application AreaMechanismKey Findings
Glioblastoma MultiformeAutophagy inhibitionSensitizes cells to abemaciclib; induces ROS and DNA damage .
Bladder CancerFGFR inhibitionInduces G0/G1 arrest; effective against cisplatin-resistant cells .
Non-Small Cell Lung CancerSynergistic effects with other drugsEnhances efficacy of gefitinib and gemcitabine; increases ROS production .

化学反应分析

Synthetic Pathway

MPT0L145 is synthesized through a multi-step process involving trichlorobenzene-substituted azaaryl chemistry (Figure 1A in ):

Key steps :

  • Cyclization : Sodium dicyanamide undergoes acid-catalyzed cyclization with HCl/POCl₃ in dichloromethane (DCM) to form intermediate (b) (Yield: 13% ) .

  • Aminomethylation : Reaction of intermediate (b) with methylamine in isopropyl alcohol (IPA) produces compound (c) (Yield: 72% ) .

  • Nucleophilic substitution : 4-(4-Ethyl-piperazin-1-yl)-phenylamine reacts with compound (c) in acetic acid/water to yield compound (d) (Yield: 33% ) .

  • Urea linkage formation : Final coupling of compound (d) with 2,4,6-trichloro-3,5-dimethoxyphenylamine using triphosgene in toluene/dioxane generates this compound (Yield: 16% ) .

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsSolventYield
1HCl, POCl₃DCM13%
2MethylamineIPA72%
3Acetic acid/H₂O-33%
4TriphosgeneToluene16%

Key Reaction Parameters

  • Kinase inhibition : this compound exhibits selective inhibition of FGFR1–3 (IC₅₀ = 13–45 nM) and PIK3C3 (IC₅₀ = 0.53 nM), with minimal activity against FGFR4 (IC₅₀ = 1,210 nM) or unrelated kinases (EGFR, VEGFR2) .

  • Cellular potency : IC₅₀ values in FGFR-dependent cancer cells (e.g., RT-112 bladder cancer) average 1.83 μM , compared to 6.74 μM in FGFR-independent lines .

Table 2: Kinase Selectivity Profile

TargetIC₅₀ (nM)
FGFR113
FGFR245
FGFR317
PIK3C30.53
FGFR41,210
EGFR>10,000
VEGFR2>10,000

Autophagy Modulation

This compound induces incomplete autophagy via dual mechanisms:

  • FGFR inhibition : Reduces phosphorylation of FRS2, ERK, and Akt (Figure 2B-D in ).

  • PIK3C3 inhibition : Blocks autophagosome-lysosome fusion, evidenced by LC3B-II accumulation and p62 upregulation (Figure 3B in ).

Structural Interactions

Molecular docking identifies critical binding residues in PIK3C3:

  • Y670, F684, I760, D761 : Stabilize ATP-binding pocket interactions .

  • Selectivity : The trichlorobenzene moiety enhances specificity for FGFR/PIK3C3 over other kinases .

Stability and Degradation Pathways

  • ROS induction : Generates reactive oxygen species (2.5–3.0-fold increase vs. control) in GBM cells at 4–8 μM doses (Figure 4B in ).

  • DNA damage : Activates γH2AX (DNA damage marker) at 8 μM in U87MG glioblastoma cells (Figure 4C in ).

属性

CAS 编号

2070837-24-8

分子式

C25H29Cl3N8O3

分子量

595.91

IUPAC 名称

1-(4-((4-(4-Ethylpiperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)-1-methyl-3-(2,4,6-trichloro-3,5-dimethoxyphenyl)urea

InChI

InChI=1S/C25H29Cl3N8O3/c1-5-35-10-12-36(13-11-35)16-8-6-15(7-9-16)31-23-29-14-30-24(33-23)34(2)25(37)32-20-17(26)21(38-3)19(28)22(39-4)18(20)27/h6-9,14H,5,10-13H2,1-4H3,(H,32,37)(H,29,30,31,33)

InChI 键

XXXJOFNWFFKBRC-UHFFFAOYSA-N

SMILES

O=C(NC1=C(Cl)C(OC)=C(Cl)C(OC)=C1Cl)N(C2=NC(NC3=CC=C(N4CCN(CC)CC4)C=C3)=NC=N2)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

MPT0L145;  MPT0L-145;  MPT0L 145

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MPT0L145
Reactant of Route 2
Reactant of Route 2
MPT0L145
Reactant of Route 3
MPT0L145
Reactant of Route 4
Reactant of Route 4
MPT0L145
Reactant of Route 5
Reactant of Route 5
MPT0L145
Reactant of Route 6
Reactant of Route 6
MPT0L145

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。